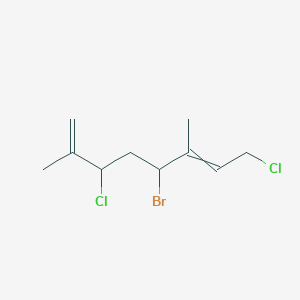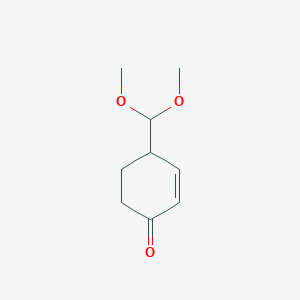![molecular formula C9H15N3O7 B14482416 2,2'-[5-(Hydroxymethyl)-5-nitrodihydropyrimidine-1,3(2H,4H)-diyl]diacetic acid CAS No. 67860-14-4](/img/structure/B14482416.png)
2,2'-[5-(Hydroxymethyl)-5-nitrodihydropyrimidine-1,3(2H,4H)-diyl]diacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[5-(Hydroxymethyl)-5-nitrodihydropyrimidine-1,3(2H,4H)-diyl]diacetic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a dihydropyrimidine ring substituted with hydroxymethyl and nitro groups, and two acetic acid moieties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[5-(Hydroxymethyl)-5-nitrodihydropyrimidine-1,3(2H,4H)-diyl]diacetic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with urea or thiourea, followed by nitration and subsequent functional group modifications to introduce the hydroxymethyl and acetic acid groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent quality and output.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[5-(Hydroxymethyl)-5-nitrodihydropyrimidine-1,3(2H,4H)-diyl]diacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The acetic acid moieties can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Esterification typically involves alcohols and acid catalysts, while amidation requires amines and coupling agents like carbodiimides.
Major Products
Oxidation: Conversion to 2,2’-[5-(Carboxymethyl)-5-nitrodihydropyrimidine-1,3(2H,4H)-diyl]diacetic acid.
Reduction: Formation of 2,2’-[5-(Hydroxymethyl)-5-aminodihydropyrimidine-1,3(2H,4H)-diyl]diacetic acid.
Substitution: Various esters or amides depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,2’-[5-(Hydroxymethyl)-5-nitrodihydropyrimidine-1,3(2H,4H)-diyl]diacetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Investigated for its therapeutic potential in treating certain diseases due to its unique functional groups.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 2,2’-[5-(Hydroxymethyl)-5-nitrodihydropyrimidine-1,3(2H,4H)-diyl]diacetic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, potentially affecting cellular oxidative stress pathways. The hydroxymethyl group may form hydrogen bonds with biological macromolecules, influencing their structure and function. The dihydropyrimidine ring can interact with nucleic acids or proteins, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-(5-Methyl-5-nitrodihydropyrimidine-1,3(2H,4H)-diyl)diacetic acid
- 2,2’-(2,5-Dihydroxy-1,4-phenylene)diacetic acid
Uniqueness
Compared to similar compounds, 2,2’-[5-(Hydroxymethyl)-5-nitrodihydropyrimidine-1,3(2H,4H)-diyl]diacetic acid is unique due to the presence of both hydroxymethyl and nitro groups on the dihydropyrimidine ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
67860-14-4 |
|---|---|
Molekularformel |
C9H15N3O7 |
Molekulargewicht |
277.23 g/mol |
IUPAC-Name |
2-[3-(carboxymethyl)-5-(hydroxymethyl)-5-nitro-1,3-diazinan-1-yl]acetic acid |
InChI |
InChI=1S/C9H15N3O7/c13-5-9(12(18)19)3-10(1-7(14)15)6-11(4-9)2-8(16)17/h13H,1-6H2,(H,14,15)(H,16,17) |
InChI-Schlüssel |
CTMRMNKSSOXUGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN(CN1CC(=O)O)CC(=O)O)(CO)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-[(4-Butylphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14482336.png)
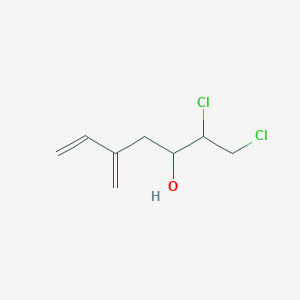

![[(Trichloromethyl)disulfanyl]acetic acid](/img/structure/B14482350.png)
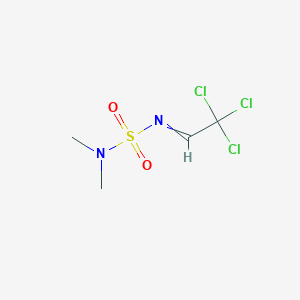
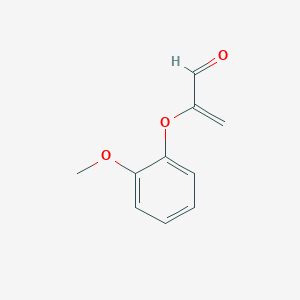
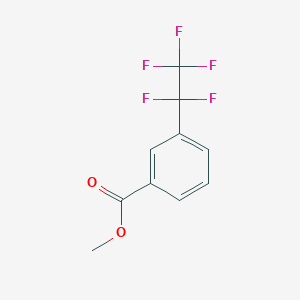
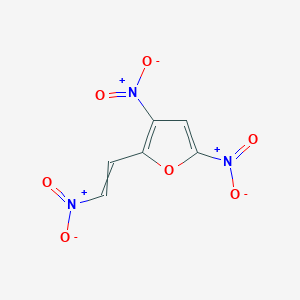
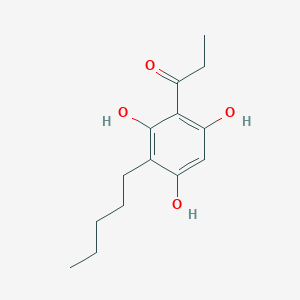

![1,1-Dichloro-2-[(dichloromethoxy)methyl]-2-methylcyclopropane](/img/structure/B14482408.png)

